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Compound of Interest

Compound Name: 1-(2-Ethylideneheptanoyl)urea

Cat. No.: B011566 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Ethylideneheptanoyl)urea is an acylurea derivative. Acylureas are a class of compounds

with a wide range of biological activities and are of interest in medicinal chemistry and drug

discovery. This document outlines a detailed protocol for the synthesis of 1-(2-
Ethylideneheptanoyl)urea. The synthesis is proposed as a two-stage process. The first stage

involves the synthesis of the key intermediate, 2-ethylideneheptanoic acid, via a Horner-

Wadsworth-Emmons reaction followed by hydrolysis. The second stage is the conversion of

this carboxylic acid into the final acylurea product by activation to an acyl chloride and

subsequent reaction with urea.

Experimental Protocols
The overall synthesis is divided into two main parts: the preparation of the carboxylic acid

intermediate and its conversion to the target acylurea.

Part 1: Synthesis of 2-Ethylideneheptanoic Acid

This part is subdivided into the olefination reaction to form the ethyl ester and its subsequent

hydrolysis.

Step 1.1: Synthesis of Ethyl 2-Ethylideneheptanoate via Horner-Wadsworth-Emmons Reaction
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The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the

stereoselective synthesis of α,β-unsaturated esters, typically favoring the (E)-isomer.[1][2]

Materials:

Triethyl 2-phosphonopropionate (or Ethyl 2-(diethoxyphosphoryl)propanoate)[3]

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Heptanal

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and an argon/nitrogen inlet, add sodium hydride (1.1 eq).

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully

decant the hexane.

Add anhydrous THF to the flask to create a suspension.

Cool the flask to 0 °C using an ice bath.

Slowly add a solution of triethyl 2-phosphonopropionate (1.0 eq) in anhydrous THF to the

NaH suspension via the dropping funnel.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes to ensure complete formation of the phosphonate ylide.
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Cool the reaction mixture back down to 0 °C.

Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir

overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl

solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate

(3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl

2-ethylideneheptanoate.

Step 1.2: Hydrolysis of Ethyl 2-Ethylideneheptanoate to 2-Ethylideneheptanoic Acid

Materials:

Ethyl 2-ethylideneheptanoate

Ethanol

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Hydrochloric acid (HCl), 2M solution

Diethyl ether or Ethyl acetate

Procedure:

Dissolve the ethyl 2-ethylideneheptanoate (1.0 eq) in ethanol in a round-bottom flask.
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Add an aqueous solution of KOH or NaOH (2.0-3.0 eq).

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the

starting material is consumed.

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Add water to dissolve the resulting carboxylate salt and wash with diethyl ether to remove

any unreacted ester.

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.

A precipitate or oil of 2-ethylideneheptanoic acid should form.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and

evaporate the solvent to yield 2-ethylideneheptanoic acid.

Part 2: Synthesis of 1-(2-Ethylideneheptanoyl)urea

This part involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction

with urea.

Step 2.1: Synthesis of 2-Ethylideneheptanoyl Chloride

Materials:

2-Ethylideneheptanoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous Dichloromethane (DCM) or Toluene

A catalytic amount of N,N-Dimethylformamide (DMF) if using oxalyl chloride.

Procedure:
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In a fume hood, dissolve 2-ethylideneheptanoic acid (1.0 eq) in anhydrous DCM or toluene

in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl

and SO₂ byproducts).

Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature.

Heat the reaction mixture to reflux and stir for 1-2 hours.

Monitor the reaction by observing the cessation of gas evolution.

After the reaction is complete, cool the mixture to room temperature.

Carefully remove the excess thionyl chloride and solvent under reduced pressure

(distillation).

The resulting crude 2-ethylideneheptanoyl chloride is typically used in the next step

without further purification.

Step 2.2: Synthesis of 1-(2-Ethylideneheptanoyl)urea

Materials:

2-Ethylideneheptanoyl chloride

Urea

Anhydrous pyridine or Triethylamine (TEA)

Anhydrous THF or DCM

Procedure:

To a dry round-bottom flask under an inert atmosphere, add urea (1.5-2.0 eq) and

anhydrous THF or DCM.

Add anhydrous pyridine or TEA (2.0 eq) to the suspension and stir.

Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of the crude 2-ethylideneheptanoyl chloride (1.0 eq) in the same

anhydrous solvent.

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir

overnight.

Monitor the reaction by TLC.

After completion, filter the reaction mixture to remove the pyridinium or triethylammonium

hydrochloride salt.

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed

by a saturated sodium bicarbonate solution, and finally brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or flash column chromatography to obtain 1-
(2-Ethylideneheptanoyl)urea.

Data Presentation
Table 1: Reactant Quantities for the Synthesis of 2-Ethylideneheptanoic Acid
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Step Reactant
Molar Mass
( g/mol )

Molar Eq.
Example
Mass (g)

Example
Moles
(mmol)

1.1 Heptanal 114.19 1.0 5.71 50

Triethyl 2-

phosphonopr

opionate

252.21 1.0 12.61 50

Sodium

Hydride

(60%)

40.00 1.1 2.20 55

1.2

Ethyl 2-

ethylidenehe

ptanoate

184.28 1.0
7.37 (80%

yield)
40

Potassium

Hydroxide
56.11 2.5 5.61 100

Table 2: Reactant Quantities for the Synthesis of 1-(2-Ethylideneheptanoyl)urea
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Step Reactant
Molar Mass
( g/mol )

Molar Eq.
Example
Mass (g)

Example
Moles
(mmol)

2.1

2-

Ethylidenehe

ptanoic acid

156.22 1.0
5.00 (85%

yield)
32

Thionyl

Chloride
118.97 2.0 7.61 64

2.2

2-

Ethylidenehe

ptanoyl

chloride

174.67 1.0
5.59

(assumed)
32

Urea 60.06 2.0 3.84 64

Pyridine 79.10 2.0 5.06 64

Table 3: Characterization Data for 1-(2-Ethylideneheptanoyl)urea (Predicted)

Property Value

Molecular Formula C₁₀H₁₈N₂O₂

Molar Mass 198.26 g/mol

¹H NMR (CDCl₃, ppm)

δ 7.5-8.5 (br s, 2H, NH₂), 6.5-7.0 (br s, 1H, NH),

6.0-6.5 (q, 1H, =CH), 2.1-2.3 (q, 2H, -CH₂-), 1.7-

1.9 (d, 3H, =C-CH₃), 1.2-1.5 (m, 6H, -(CH₂)₃-),

0.8-1.0 (t, 3H, -CH₃)

¹³C NMR (CDCl₃, ppm)

δ ~170 (C=O, acyl), ~158 (C=O, urea), ~140

(=C), ~130 (=CH), ~31, 29, 22 (-CH₂-), ~14 (-

CH₃)

IR (cm⁻¹)
~3400, ~3300 (N-H), ~1700 (C=O, acyl), ~1660

(C=O, urea), ~1640 (C=C)

MS (ESI+) m/z [M+H]⁺ = 199.14, [M+Na]⁺ = 221.12
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Mandatory Visualization

Part 1: Synthesis of 2-Ethylideneheptanoic Acid

Part 2: Synthesis of 1-(2-Ethylideneheptanoyl)urea

Heptanal

Ethyl 2-Ethylideneheptanoate

1. NaH, THF
2. Heptanal

Triethyl 2-phosphonopropionate

2-Ethylideneheptanoic Acid

KOH, EtOH/H₂O
then H₃O⁺

2-Ethylideneheptanoyl Chloride

SOCl₂

1-(2-Ethylideneheptanoyl)urea

Pyridine

Urea

Click to download full resolution via product page

Caption: Overall reaction scheme for the synthesis of 1-(2-Ethylideneheptanoyl)urea.
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Caption: Experimental workflow for the synthesis protocol.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood.

Sodium hydride is highly flammable and reacts violently with water. Handle with extreme

care under an inert atmosphere.

Thionyl chloride and oxalyl chloride are corrosive and toxic. Avoid inhalation of vapors and

contact with skin.

Strong acids (HCl) and bases (KOH, NaOH) are corrosive.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,

and gloves, at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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